molecular formula C15H22ClNO3 B1511798 3-Hydroxy Meperidine Hydrochloride CAS No. 5928-59-6

3-Hydroxy Meperidine Hydrochloride

Cat. No.: B1511798
CAS No.: 5928-59-6
M. Wt: 299.79 g/mol
InChI Key: VQYMXCQZERHFHE-UHFFFAOYSA-N
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Description

3-Hydroxy Meperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyphenyl group and an ethyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Meperidine Hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Meperidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Hydroxy Meperidine Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy Meperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Phenyl derivatives: Compounds with similar hydroxyphenyl groups.

Uniqueness

3-Hydroxy Meperidine Hydrochloride is unique due to the combination of its piperidine ring and hydroxyphenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

CAS No.

5928-59-6

Molecular Formula

C15H22ClNO3

Molecular Weight

299.79 g/mol

IUPAC Name

ethyl 4-(3-hydroxyphenyl)-1-methylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C15H21NO3.ClH/c1-3-19-14(18)15(7-9-16(2)10-8-15)12-5-4-6-13(17)11-12;/h4-6,11,17H,3,7-10H2,1-2H3;1H

InChI Key

VQYMXCQZERHFHE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O.Cl

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

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